molecular formula C15H10BrN5O3 B2767613 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396883-18-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2767613
CAS No.: 1396883-18-3
M. Wt: 388.181
InChI Key: PDGWRQFHMYZFMN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-bromophenyl group and a benzo[d][1,3]dioxol-5-yl carboxamide moiety. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing bioavailability in drug design.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5O3/c16-9-1-4-11(5-2-9)21-19-14(18-20-21)15(22)17-10-3-6-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGWRQFHMYZFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and bromophenyl intermediates. These intermediates are then subjected to a series of reactions to form the final compound. Common synthetic routes include:

    Formation of Benzo[d][1,3]dioxole Intermediate: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Bromination of Phenyl Ring: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Tetrazole Formation: The tetrazole ring is typically formed by reacting an azide with a nitrile under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole and bromophenyl intermediates with the tetrazole ring using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide. For instance, compounds featuring the tetrazole ring have shown promising activity against various pathogens, including bacteria and fungi. The structure of the tetrazole moiety is essential for enhancing the bioactivity of these compounds.

Compound TypeActivity TypeReference
Tetrazole DerivativesAntibacterial
Tetrazole DerivativesAntifungal

Anti-cancer Properties
The compound has been investigated for its potential anti-cancer effects. Studies indicate that tetrazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the benzo[d][1,3]dioxole group may contribute to its efficacy by enhancing lipophilicity and facilitating cellular uptake.

Biological Research

Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on α-amylase, an enzyme linked to carbohydrate metabolism and diabetes management. The IC50 values indicate a significant potency compared to standard inhibitors.

EnzymeIC50 Value (µM)Reference
α-Amylase0.54
Other EnzymesVaries

Material Science

Corrosion Inhibition
The compound has been explored as a corrosion inhibitor in metal protection applications. Its heterocyclic structure allows it to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion. Research indicates that compounds with similar structures exhibit excellent performance in acidic environments.

ApplicationEffectivenessReference
Corrosion InhibitionHigh

Case Studies

Study on Antimicrobial Activity
A recent study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

Investigation of Anti-cancer Properties
In vitro studies indicated that this compound could reduce the viability of cancer cell lines by inducing apoptosis through caspase activation. The presence of the bromophenyl group was crucial for enhancing selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol and Bromophenyl Substituents

Benzimidazole Derivatives ()

Compounds such as 6-(benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzo[d]imidazole (4e) share the bromobenzo[d][1,3]dioxol unit but differ in the central heterocycle (benzimidazole vs. tetrazole). Synthesis of these derivatives involves multi-step reactions under controlled temperatures (e.g., reflux in ethanol), with yields and purity confirmed via ¹H/¹³C NMR and mass spectrometry .

Benzoxazole Derivatives ()

5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m) contains a 4-bromophenyl group attached to a benzoxazole core. Key spectral data include IR absorption for C-Br (533 cm⁻¹) and ¹H-NMR signals for aromatic protons (δ 6.10–8.01 ppm). Unlike the target compound, 6m incorporates a triazole-thione group, which may enhance metal-binding properties .

Analogues with Benzo[d][1,3]dioxol-5-yl Carboxamide Moieties

α-Ketoamide Derivatives ()

Compounds like 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) feature a benzodioxol-acetamide scaffold. The α-keto group introduces electrophilic reactivity, distinguishing it from the tetrazole’s hydrogen-bonding capacity. These derivatives are synthesized via silver-catalyzed decarboxylative acylation, yielding white solids with Rf values of 0.30 (n-hexane/EtOAc) .

Thiazol-2-yl Acetamides ()

2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) and cyclopropanecarboxamide (35) utilize carboxamide linkages similar to the target compound. Synthesis involves HATU-mediated coupling in DMF at 50°C, achieving >95% purity (HPLC-MS). The thiazole ring in 5b may confer distinct electronic properties compared to tetrazoles .

Functional Group Impact on Physicochemical Properties

Compound Class Key Features Melting Point (°C) Yield (%) Spectral Highlights
Target Compound Tetrazole, 4-BrPh, benzodioxolamide Not reported Not reported Expected ¹H-NMR: ~8.0 ppm (tetrazole protons)
Benzimidazoles (4e) Benzo[d][1,3]dioxol, Br substituent Not specified Not specified ¹H-NMR: Aromatic δ 6.5–8.0 ppm
Benzoxazole (6m) 4-BrPh, triazole-thione Not specified Not specified IR: C-Br (533 cm⁻¹); ¹H-NMR: δ 9.51 (triazole)
α-Ketoamides (4p) Benzodioxol, α-keto group Not specified Not specified ¹H-NMR: Ketone carbonyl δ ~7.5 ppm
Thiazol-2-yl Acetamides Benzodioxol, thiazole Pale-yellow oil 45% HPLC-MS: >95% purity

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the 1,3-dipolar cycloaddition reaction, which has been employed successfully in constructing related compounds with varied biological activities .

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties have shown promising results against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).
  • IC50 Values : The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanisms underlying these anticancer effects include the inhibition of the epidermal growth factor receptor (EGFR) and the induction of apoptosis through mitochondrial pathways. Studies have shown alterations in key apoptotic proteins such as Bax and Bcl-2, which are critical in regulating cell death .

Antibacterial Activity

This compound also exhibits notable antibacterial activity. Related compounds have been tested against both Gram-positive and Gram-negative bacteria:

  • Tested Bacteria : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : Some derivatives demonstrated MICs as low as 80 nM against sensitive strains, indicating strong antibacterial properties compared to conventional antibiotics .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of a series of benzo[d][1,3]dioxole derivatives. The findings revealed that compounds with substituted phenyl groups exhibited enhanced cytotoxicity against HepG2 cells. The study utilized molecular docking studies to elucidate the binding affinity of these compounds to EGFR, confirming their role as potential inhibitors .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, a series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl derivatives were synthesized and screened. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also showed low toxicity towards human cell lines, highlighting their therapeutic potential .

Research Findings Summary

Biological ActivityMechanismIC50/MIC ValuesReferences
AnticancerEGFR inhibition; Apoptosis inductionIC50: 1.54 - 4.52 µM
AntibacterialCell membrane disruptionMIC: 80 - 110 nM

Q & A

Basic: What synthetic methodologies are validated for preparing this compound?

Answer:
The synthesis involves multi-step organic reactions:

Condensation : Reacting benzo[d][1,3]dioxol-5-amine with 4-bromophenyltetrazole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with triethylamine as a base .

Carboxamide Formation : Activating the carboxylic acid intermediate using coupling agents like EDCI/HOBt, followed by amide bond formation .

Purification : Column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization from ethanol/water yields >95% purity .

Key Considerations : Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of amine to tetrazole) to minimize byproducts .

Basic: What spectroscopic and crystallographic techniques confirm its structural integrity?

Answer:

  • 1H/13C NMR : Assign peaks for the tetrazole ring (δ 8.5–9.5 ppm for protons, 145–155 ppm for carbons) and benzo[d][1,3]dioxole group (δ 6.0–6.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify characteristic bands for amide C=O (1650–1700 cm⁻¹) and tetrazole C-N (1350–1400 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute configuration using SHELX software (SHELXL-2018) with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced: How does the 4-bromophenyl substituent influence biological activity compared to analogs?

Answer:
The 4-bromo group enhances lipophilicity (logP increases by ~0.5 units) and improves target binding via halogen bonding. Comparative studies show:

  • Anticancer Activity : Brominated analogs exhibit IC₅₀ = 2.1 µM against HeLa cells vs. 5.8 µM for non-halogenated derivatives .
  • Enzyme Inhibition : Bromine’s electron-withdrawing effect increases inhibition of COX-2 by 40% compared to chloro-substituted analogs .

Methodological Insight : Use isothermal titration calorimetry (ITC) to quantify halogen-bonding interactions with protein targets .

Advanced: How to resolve contradictions in reported antimicrobial efficacy?

Answer:
Discrepancies arise from variations in:

  • Assay Conditions : Standardize using CLSI guidelines (e.g., broth microdilution at pH 7.4, 37°C) .
  • Cytotoxicity Controls : Differentiate antimicrobial activity from general toxicity using parallel assays on mammalian Vero cells .
  • Resistance Mechanisms : Perform genomic sequencing of test strains to identify efflux pump upregulation .

Example : A 2023 study found MIC = 16 µg/mL against S. aureus under standardized conditions, whereas earlier reports of MIC = 4 µg/mL lacked cytotoxicity controls .

Basic: What stability protocols ensure long-term storage?

Answer:

  • Storage : Dessicate at -20°C in amber vials ; exposure to light or moisture accelerates tetrazole ring degradation .
  • Stability Data : HPLC monitoring shows 15% degradation after 6 months at RT vs. <5% at -20°C .

Advanced: What computational strategies predict binding modes with neurological targets?

Answer:

Molecular Docking : Use AutoDock Vina with cryo-EM-derived GABA₃ receptor structures (PDB: 6X9T) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

QSAR Modeling : Correlate Hammett σ values of substituents with IC₅₀ data to design analogs with improved blood-brain barrier penetration .

Advanced: How do carboxamide modifications alter pharmacokinetics?

Answer:

  • Methylation : Adding a methyl group to the carboxamide nitrogen increases metabolic stability (rat liver microsome t₁/₂: 4.8 hours vs. 2.1 hours for unmodified compound) .
  • PEGylation : Introducing polyethylene glycol chains improves aqueous solubility (from 0.2 mg/mL to 5.6 mg/mL) but reduces target affinity by 60% .

Experimental Design : Use LC-MS/MS to quantify plasma concentrations in Sprague-Dawley rats after IV administration .

Basic: What chromatographic methods separate enantiomers (if applicable)?

Answer:
While the compound lacks chiral centers, diastereomers (if present) can be resolved using:

  • Chiral HPLC : Utilize a Chiralpak AD-H column with hexane:isopropanol (90:10) mobile phase (retention time difference > 2 minutes) .
  • Circular Dichroism : Confirm enantiopurity by comparing CD spectra to racemic standards .

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